Home > Products > Screening Compounds P16426 > Reduced Haloperidol-d4
Reduced Haloperidol-d4 - 1246820-79-0

Reduced Haloperidol-d4

Catalog Number: EVT-1442746
CAS Number: 1246820-79-0
Molecular Formula: C21H25ClFNO2
Molecular Weight: 381.909
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Haloperidol

4-(4-Chlorophenyl)-1-(4-fluorophenyl)-4-oxobutylpyridinium (HPP+)

Compound Description: HPP+ is a pyridinium metabolite of haloperidol formed through cytochrome P450 (P450)-mediated metabolism. It is considered a potentially neurotoxic metabolite [].

Relevance: HPP+ is a structurally related metabolite of reduced haloperidol-d4, as both compounds share the core haloperidol structure. HPP+ is formed from haloperidol, the parent compound of reduced haloperidol-d4, through a distinct metabolic pathway [].

4-(4-Chlorophenyl)-1-(4-fluorophenyl)-4-hydroxybutylpyridinium (RHPP+)

Compound Description: RHPP+ is a pyridinium metabolite formed from the P450-mediated metabolism of reduced haloperidol. Like HPP+, it is considered potentially neurotoxic [].

Relevance: RHPP+ is a structurally related metabolite of reduced haloperidol-d4. It is formed through the metabolism of reduced haloperidol, the non-deuterated form of reduced haloperidol-d4. Both compounds share the core haloperidol structure with an additional pyridinium ring [].

4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)

Compound Description: CPHP is an N-dealkylated metabolite of haloperidol and reduced haloperidol. It exhibits a diminished inhibitory potency compared to haloperidol and reduced haloperidol on CYP2D6 activity [, ].

Relevance: CPHP is a structurally related metabolite of reduced haloperidol-d4. It is formed through the N-dealkylation of both haloperidol, the parent compound of reduced haloperidol-d4, and reduced haloperidol itself [, ].

Fluphenazine

Compound Description: Fluphenazine is a typical antipsychotic medication belonging to the phenothiazine class, structurally distinct from haloperidol. It is used to treat psychotic disorders like schizophrenia [].

Relevance: While not structurally related to reduced haloperidol-d4, fluphenazine is mentioned in the context of treating patients who do not respond to haloperidol therapy, suggesting a potential therapeutic alternative [].

Azaperol

Compound Description: Azaperol is a butyrophenone derivative structurally similar to haloperidol. It exhibits affinity for dopamine D2 and D3 receptors and sigma receptors [].

Relevance: Azaperol is considered structurally related to reduced haloperidol-d4 due to its similar butyrophenone core structure and its interaction with dopamine and sigma receptors, similar to haloperidol and its metabolites [].

BMY-14802

Compound Description: BMY-14802 is a compound structurally related to haloperidol and azaperol. It exhibits affinity for sigma receptors but weak affinity for dopamine D2 and D3 receptors [].

Relevance: BMY-14802 is structurally related to reduced haloperidol-d4 due to its similar butyrophenone core structure. It is relevant in the context of understanding the structure-activity relationships of haloperidol-like compounds and their interactions with dopamine and sigma receptors [].

Overview

Reduced Haloperidol-d4, a deuterated form of reduced haloperidol, is a significant metabolite of haloperidol, a widely used antipsychotic medication. This compound is utilized primarily in pharmacological research to study the metabolism and effects of haloperidol. Reduced haloperidol itself is known to exist in two enantiomeric forms due to the presence of an asymmetric center, which adds complexity to its analysis and application in scientific studies .

Source

Reduced Haloperidol-d4 can be synthesized from haloperidol through various metabolic pathways. Haloperidol is primarily metabolized in the liver, where it undergoes oxidative N-dealkylation and reduction processes. The deuterated variant, reduced haloperidol-d4, is synthesized using deuterated reagents to facilitate studies involving isotope labeling .

Classification

Reduced Haloperidol-d4 falls under the category of antipsychotic metabolites. It is classified as a butyrophenone derivative, similar to its parent compound, haloperidol. The compound's classification is essential for understanding its pharmacokinetic properties and therapeutic implications.

Synthesis Analysis

Methods

The synthesis of reduced haloperidol-d4 typically involves the reduction of the carbonyl group in haloperidol to form the corresponding alcohol. This process can be achieved through various methods, including:

  • Chemical Reduction: Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Biotransformation: Employing liver microsomes or specific enzymes that mimic metabolic processes in vivo.

Technical Details

The synthesis may also involve chiral chromatography techniques to separate and purify the enantiomers of reduced haloperidol-d4. Enantioselective methods are crucial for obtaining pure forms necessary for pharmacological testing and ensuring accurate results in biological assays .

Molecular Structure Analysis

Structure

The molecular structure of reduced haloperidol-d4 retains the core structure of haloperidol but includes deuterium atoms at specific positions. The general structure can be represented as follows:

  • Chemical Formula: C21H24D4ClF2N
  • Molecular Weight: Approximately 367.9 g/mol.

Data

The compound's structural characteristics include:

  • Functional Groups: A butyrophenone moiety with a piperidine ring.
  • Stereochemistry: The presence of an asymmetric center allows for two enantiomers, which may exhibit different pharmacological properties.
Chemical Reactions Analysis

Reactions

Reduced Haloperidol-d4 participates in several chemical reactions typical of its class:

  • Oxidation: Can be converted back to haloperidol through oxidative processes.
  • Glucuronidation: A significant metabolic pathway where reduced haloperidol-d4 may undergo conjugation with glucuronic acid, enhancing solubility and excretion.

Technical Details

The reactions involving reduced haloperidol-d4 are often studied using high-performance liquid chromatography and mass spectrometry techniques to quantify metabolites and assess reaction kinetics .

Mechanism of Action

Process

The mechanism of action for reduced haloperidol-d4 is closely linked to its parent compound, haloperidol. It primarily acts as a dopamine D2 receptor antagonist, influencing dopaminergic pathways in the brain:

  1. Dopamine Receptor Binding: Reduced haloperidol-d4 competes with dopamine for binding at D2 receptors.
  2. Neurotransmission Modulation: By blocking D2 receptors, it reduces dopaminergic activity, which is beneficial in treating conditions like schizophrenia.

Data

Research indicates that reduced haloperidol has a lower affinity for D2 receptors compared to haloperidol itself, which may result in fewer side effects related to dopamine blockade .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound's solubility and stability can vary with pH changes.

Relevant data indicates that the half-life of reduced haloperidol in biological systems can vary significantly based on metabolic conditions, generally ranging from several hours to days depending on individual patient factors .

Applications

Scientific Uses

Reduced Haloperidol-d4 is primarily used in pharmacokinetic studies and drug metabolism research. Its applications include:

  • Metabolic Pathway Studies: Understanding the biotransformation of haloperidol in humans and animal models.
  • Isotope Labeling Studies: Facilitating tracking of drug distribution and elimination in pharmacological experiments.
  • Development of New Antipsychotics: Serving as a reference compound for designing novel antipsychotic drugs with improved efficacy and safety profiles.

Properties

CAS Number

1246820-79-0

Product Name

Reduced Haloperidol-d4

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol

Molecular Formula

C21H25ClFNO2

Molecular Weight

381.909

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D

InChI Key

WNZBBTJFOIOEMP-KDWZCNHSSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O

Synonyms

4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol-d4; R 2572-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.